molecular formula C12H16N4O3 B5237446 4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine

Cat. No.: B5237446
M. Wt: 264.28 g/mol
InChI Key: DIEXWOCSKHDQRL-UHFFFAOYSA-N
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Description

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine is a chemical compound that belongs to the benzoxadiazole family This compound is characterized by the presence of a nitro group at the 4-position, two propyl groups attached to the nitrogen atoms, and an amine group at the 5-position of the benzoxadiazole ring

Properties

IUPAC Name

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-3-7-15(8-4-2)10-6-5-9-11(14-19-13-9)12(10)16(17)18/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXWOCSKHDQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine typically involves the nitration of N,N-dipropyl-2,1,3-benzoxadiazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Reduction: 4-amino-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine.

    Substitution: Various substituted benzoxadiazole derivatives.

    Oxidation: Oxidized benzoxadiazole compounds.

Scientific Research Applications

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine can be compared with other benzoxadiazole derivatives, such as:

    4-amino-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    7-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-4-amine:

    4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-7-amine: Another positional isomer with distinct chemical behavior and applications.

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